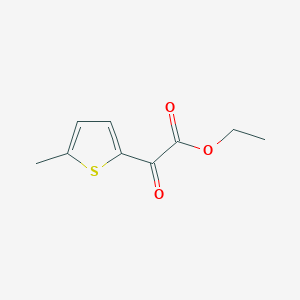

Ethyl 5-methylthiophene-2-glyoxylate

Description

Overview of Thiophene-Containing Heterocycles in Synthetic Chemistry

Thiophene (B33073) is a five-membered heterocyclic compound containing a single sulfur atom. derpharmachemica.com It is an aromatic ring system that is structurally similar to benzene (B151609), a characteristic that has led to its classification as a bioisostere of benzene, meaning it can often be substituted for a benzene ring in biologically active compounds without significant loss of activity. nih.govrroij.com This property has made thiophene and its derivatives indispensable scaffolds in medicinal chemistry. nih.gov

The thiophene nucleus is a fundamental building block in a vast array of pharmacologically active compounds, demonstrating a wide range of therapeutic properties including anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-cancer activities. nih.govingentaconnect.com The versatility of the thiophene ring allows for diverse substitutions, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their function. derpharmachemica.com Thiophene derivatives are not only prevalent in pharmaceuticals but are also used as building blocks in agrochemicals and materials science. nih.govrroij.com

The discovery of thiophene itself is a classic anecdote in organic chemistry, identified by Victor Meyer as the contaminant in benzene responsible for the blue dye formation with isatin (B1672199) and sulfuric acid. derpharmachemica.comnih.gov This historical context underscores the similar reactivity profiles of thiophene and benzene, including their participation in electrophilic substitution reactions. rroij.com

Importance of α-Oxoesters in Organic Synthesis

α-Oxoesters, also known as α-ketoesters, are organic compounds that feature a ketone functional group adjacent to an ester. This vicinal arrangement of two carbonyl groups imparts a high degree of electrophilicity to the keto group, making these compounds valuable and versatile intermediates in organic synthesis. nih.govbeilstein-journals.org They serve as powerful tools for the construction of complex heterocyclic systems. acs.orgsemanticscholar.org

The reactivity of α-oxoesters allows them to participate in a wide array of chemical transformations. These include, but are not limited to, aldol (B89426) additions, Mannich reactions, carbonyl-ene reactions, and various cycloaddition reactions. beilstein-journals.orgacs.org The dual functionality of α-oxoesters provides multiple reaction sites, enabling the synthesis of diverse molecular architectures. acs.org The growing number of publications in this field highlights the increasing importance of α-oxoesters as key building blocks in the synthesis of natural products and other complex organic molecules. nih.govacs.org

Positioning of Ethyl 5-Methylthiophene-2-glyoxylate within Hetaryl Glyoxylate (B1226380) Chemistry

This compound belongs to the broader class of compounds known as hetaryl glyoxylates. These are α-oxoesters where the keto group is attached to a heterocyclic ring. chim.itresearchgate.net The chemical behavior of hetaryl glyoxylates is largely defined by the highly electrophilic nature of the ketone fragment. chim.it

The synthesis of hetaryl glyoxylates can be achieved through several methods, including Friedel-Crafts acylation, metalation-glyoxylation, or various heterocyclization reactions. chim.itresearchgate.net The choice of synthetic route depends on the specific nature of the heterocyclic system and the desired position of the glyoxylate moiety. chim.it

In the case of this compound, the molecule consists of a thiophene ring substituted at the 5-position with a methyl group and at the 2-position with an ethyl glyoxylate group. The presence of the electron-donating methyl group on the thiophene ring can influence the reactivity of the ring and the attached glyoxylate functionality. Hetaryl glyoxylates like this are valuable precursors for building more complex structures, as the glyoxylate moiety can undergo transformations such as reduction, condensation, and heterocyclization to construct molecules bearing multiple heterocyclic fragments. chim.it

Properties

IUPAC Name |

ethyl 2-(5-methylthiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-3-12-9(11)8(10)7-5-4-6(2)13-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNAPDCQSLHSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543169 | |

| Record name | Ethyl (5-methylthiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50845-87-9 | |

| Record name | Ethyl (5-methylthiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Ethyl 5 Methylthiophene 2 Glyoxylate

Electrophilic Aromatic Substitution on the Thiophene (B33073) Nucleus

The thiophene ring in ethyl 5-methylthiophene-2-glyoxylate is susceptible to electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the substituents on the ring: the 5-methyl group and the 2-glyoxylate group. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions (relative to itself, which are the 4- and 2-positions). Conversely, the ethyl glyoxylate (B1226380) group at the 2-position is a strong deactivating group due to its electron-withdrawing nature, directing incoming electrophiles to the meta position (the 4-position).

Given these competing effects, electrophilic substitution, such as nitration or halogenation, is expected to occur predominantly at the 4-position of the thiophene ring. The deactivating effect of the glyoxylate group, however, means that forcing conditions may be required for the reaction to proceed. For instance, nitration of similar 2-acetylthiophene (B1664040) derivatives often requires strong nitrating agents like fuming nitric acid. osti.gov Studies on the nitration of 2-acetylthiophene have shown that the reaction can lead to the formation of the 4-nitro derivative. scispace.com It is important to note that under harsh conditions, unexpected side reactions can occur. For example, treatment of some 2-thienyl ketones with fuming nitric acid has been reported to lead to heterocyclization products rather than simple nitration. osti.gov

Halogenation of alkylthiophenes can be achieved using various reagents. jcu.edu.au For a substrate like this compound, selective halogenation at the 4-position would be the anticipated outcome.

Nucleophilic Additions and Substitutions at the Glyoxylate Moiety

The glyoxylate moiety, which is an α-keto ester, is a key site for nucleophilic attack due to the electrophilic nature of the carbonyl carbons.

The ester functional group can undergo hydrolysis, typically catalyzed by acid or base, to yield the corresponding carboxylic acid, 5-methylthiophene-2-glyoxylic acid, and ethanol (B145695). chemguide.co.uklibretexts.org Basic hydrolysis, also known as saponification, is generally irreversible as it forms the carboxylate salt. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process. libretexts.org

Transesterification, the conversion of one ester to another, is also a feasible reaction for this compound. organic-chemistry.org This reaction can be catalyzed by either acids or bases and involves the exchange of the ethoxy group with another alkoxy group from a different alcohol. google.comrsc.org For α-keto esters, specific catalysts like tin, titanium, zirconium, or lithium compounds may be employed to achieve good yields and avoid side reactions. google.com The diverse reactivity of the α-keto structural element can sometimes lead to byproducts, especially under basic conditions where condensation reactions can occur. google.com

| Catalyst Type | Examples | Reaction Conditions | Selectivity |

|---|---|---|---|

| Metal Catalysts | Tin, Titanium, Zirconium, Lithium compounds | Anhydrous alcohol | Good for α-keto esters google.com |

| Boron Catalysts | Boric acid, Boronic acids | Mild conditions | Selective for β-keto esters over α-keto esters rsc.orgbohrium.com |

| Amine Catalysts | Et3N, 4-DMAP | Toluene at reflux | Effective for β-keto esters bohrium.com |

| Enzyme Catalysts | Lipases (e.g., Candida antarctica lipase (B570770) B) | Lower temperatures, no organic solvent | High chemoselectivity bohrium.com |

The carbonyl carbons of the glyoxylate group are electrophilic and can be attacked by a variety of nucleophiles. researchgate.net Grignard reagents, for example, can add to the ketone carbonyl to form a tertiary alcohol after acidic workup. Organolithium reagents would react in a similar fashion. Other nucleophiles such as amines, thiols, and cyanide ions can also participate in addition reactions at the carbonyl centers.

Carbonyl Reactivity of the α-Keto Ester Group

The α-keto ester group contains two carbonyl centers: a ketone and an ester. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. libretexts.org This difference in reactivity allows for selective transformations. For example, reduction of the α-keto ester group can be achieved using various reducing agents. A mild reducing agent like sodium borohydride (B1222165) might selectively reduce the ketone to a secondary alcohol, yielding ethyl 5-methyl-2-(hydroxy)acetate. Stronger reducing agents like lithium aluminum hydride would likely reduce both the ketone and the ester functionalities.

The presence of two adjacent carbonyl groups also allows for specific reactions. For instance, α-keto acids and their esters can participate in a variety of condensation reactions. mdpi.com They are also precursors for the synthesis of various heterocyclic compounds.

Metalation and Derivatization of the Thiophene Ring

The thiophene ring can be deprotonated using strong bases, a process known as metalation. The resulting organometallic species, typically a thienyllithium derivative, is a powerful nucleophile that can react with various electrophiles to introduce new functional groups onto the ring. wikipedia.org In the case of this compound, the most acidic proton on the thiophene ring is at the 3-position, being flanked by the electron-withdrawing glyoxylate group. However, direct lithiation can sometimes be complex.

An alternative is the use of directed metalation, where a substituent directs the deprotonation to a specific position. While the glyoxylate group itself is not a strong directing group for lithiation, the inherent reactivity of the thiophene ring positions plays a crucial role. Lithiation of 3-methylthiophene (B123197) with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been shown to be highly selective at the 5-position. nih.gov For the title compound, metalation would likely occur at the most activated positions, which would need to be determined experimentally, potentially being influenced by the bulky glyoxylate group. rsc.org Once formed, the thienyllithium or thienyl-Grignard reagent can be used in cross-coupling reactions to form C-C bonds, further functionalizing the thiophene core. jcu.edu.au

Transformations Involving Side Chains on the Thiophene Ring (e.g., Methyl Group)

The methyl group at the 5-position of the thiophene ring can also undergo various chemical transformations. One common reaction is oxidation. Strong oxidizing agents like potassium permanganate (B83412) can oxidize the methyl group to a carboxylic acid, provided there is at least one benzylic-type hydrogen. This would convert the 5-methyl group into a 5-carboxy group. The oxidation of thiophene derivatives can also occur at the sulfur atom, leading to thiophene-S-oxides and sulfones, though this typically requires specific reagents like hydrogen peroxide catalyzed by methyltrioxorhenium(VII). nih.govnih.gov

Cyclization and Heterocyclization Reactions Involving Thienyl Glyoxylates

The chemical architecture of this compound, characterized by the presence of an α-oxoester moiety, renders it a highly valuable precursor in the synthesis of complex heterocyclic systems. This moiety contains two adjacent electrophilic carbon centers—the ketone and the ester carbonyls—making it an effective 1,2-bis-electrophile. chim.it This inherent reactivity allows thienyl glyoxylates to participate in a variety of cyclization and heterocyclization reactions, where either one or both carbon atoms of the glyoxylate group become incorporated into a newly formed ring. chim.itchim.it These transformations are fundamental in constructing fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

The reactivity of the ketone group is most commonly exploited in these ring-forming reactions. chim.it Thienyl glyoxylates can react with a range of binucleophiles, such as 1,2-diamines, in [4+2] cyclization reactions to form six-membered heterocyclic rings. chim.it Similarly, they undergo condensation reactions with compounds like amides or participate in three-component reactions with amines and aldehydes to yield diverse heterocyclic products. chim.it

A particularly important application of thienyl glyoxylates and their derivatives is in the synthesis of fused thieno-heterocycles, such as thieno[2,3-b]pyridines. These syntheses often involve multi-step sequences where the initial thiophene substrate is first elaborated into a key intermediate that is primed for cyclization. For instance, the synthesis of substituted 2-aminothiophenes, which are crucial building blocks for these fused systems, can be achieved through the Gewald reaction. researchgate.netarkat-usa.org While the Gewald reaction itself typically starts with an α-methylene ketone or ester, the resulting 2-aminothiophene products serve as versatile platforms that can be further modified and cyclized to create complex polyheterocycles. rug.nlscielo.br

Research has demonstrated the synthesis of thieno[2,3-b]pyridinone derivatives, which act as antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net The general strategy involves the phenylacetylation of 2-aminothiophene-3-carboxylic acid methyl esters, followed by a base-mediated intramolecular cyclization to furnish the desired thieno[2,3-b]pyridinone core. nih.govresearchgate.net This approach highlights how the thiophene scaffold, accessible from precursors like this compound, can be systematically built upon to generate biologically active molecules.

The following table summarizes a representative cyclization reaction for the formation of a thieno[2,3-b]pyridinone system, illustrating the transformation of a substituted aminothiophene precursor.

Table 1: Synthesis of a Substituted 4-Hydroxythieno[2,3-b]pyridin-6(7H)-one

| Starting Material | Reagents/Conditions | Product |

| Methyl 2-amino-5-methylthiophene-3-carboxylate | 1. Phenylacetyl chloride, dioxane 2. KN(Si(CH₃)₃)₂, THF | 4-Hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one |

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 5 Methylthiophene 2 Glyoxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other protons, and connectivity. For Ethyl 5-methylthiophene-2-glyoxylate, the ¹H NMR spectrum exhibits characteristic signals that can be unambiguously assigned to its distinct proton groups.

The protons of the ethyl ester group appear as a typical triplet and quartet. The methyl protons (-CH₃) resonate upfield, typically around 1.4 ppm, as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom and appear as a quartet around 4.4 ppm.

The methyl group attached to the thiophene (B33073) ring at the C5 position shows a sharp singlet at approximately 2.6 ppm. The two protons on the thiophene ring are in different chemical environments and appear as distinct doublets in the aromatic region, typically between 7.0 and 7.8 ppm. rsc.org The proton at the C3 position is coupled to the proton at the C4 position, resulting in this splitting pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | 1.4 | Triplet (t) | ~7.1 |

| Thiophene -CH₃ | 2.6 | Singlet (s) | N/A |

| Ethyl -OCH₂- | 4.4 | Quartet (q) | ~7.1 |

| Thiophene H3 | 7.0-7.8 | Doublet (d) | ~3-5 |

| Thiophene H4 | 7.0-7.8 | Doublet (d) | ~3-5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations (e.g., APT NMR)

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound shows nine distinct signals, corresponding to each unique carbon atom.

The two carbonyl carbons of the glyoxylate (B1226380) group are the most deshielded, appearing far downfield. The ester carbonyl carbon is typically found around 160-165 ppm, while the ketone carbonyl carbon is even further downfield, often in the 180-190 ppm range. oregonstate.edu The four carbons of the thiophene ring resonate in the aromatic region, generally between 125 and 150 ppm. The aliphatic carbons of the ethyl and methyl groups appear upfield. The ethyl group's methylene carbon (-OCH₂-) is found around 62 ppm, while its methyl carbon (-CH₃) and the thiophene's methyl carbon are located in the 14-16 ppm region. oregonstate.educompoundchem.com

Attached Proton Test (APT) or similar spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between carbon types. In an APT spectrum, quaternary carbons and CH₂ carbons appear as positive signals, while CH and CH₃ carbons appear as negative signals. This technique is crucial for definitively assigning the signals of the thiophene ring (two quaternary carbons, two CH carbons) and the aliphatic groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (from APT/DEPT) |

| Ethyl -C H₃ | ~14 | CH₃ (negative) |

| Thiophene -C H₃ | ~16 | CH₃ (negative) |

| Ethyl -OC H₂- | ~62 | CH₂ (positive) |

| Thiophene C3 | ~125-140 | CH (negative) |

| Thiophene C4 | ~125-140 | CH (negative) |

| Thiophene C2 | ~140-150 | Quaternary (positive) |

| Thiophene C5 | ~140-150 | Quaternary (positive) |

| Ester C=O | ~160-165 | Quaternary (positive) |

| Ketone C=O | ~180-190 | Quaternary (positive) |

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR experiments provide correlational data that confirms the molecular structure proposed by 1D NMR.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the triplet and quartet of the ethyl group, confirming their coupling. It would also show a correlation between the two doublet signals of the thiophene protons, confirming their adjacency on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the singlet at 2.6 ppm to the methyl carbon at ~16 ppm).

The methylene protons of the ethyl group showing a correlation to the ester carbonyl carbon.

The thiophene proton at C3 showing correlations to the C2, C4, and C5 carbons.

The methyl protons at C5 showing correlations to the C4 and C5 carbons of the thiophene ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by strong absorption bands from the two carbonyl groups. The ester C=O stretch typically appears at a higher frequency, around 1735-1750 cm⁻¹, while the α-keto C=O stretch is found at a slightly lower frequency, approximately 1680-1710 cm⁻¹, due to conjugation with the thiophene ring. orgchemboulder.com

Other significant absorptions include the C-O stretching vibrations of the ester group in the 1300-1000 cm⁻¹ region. orgchemboulder.com The aromatic C=C stretching vibrations of the thiophene ring are observed in the 1600-1400 cm⁻¹ range. udel.edu C-H stretching vibrations for the aromatic thiophene protons appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and ethyl groups are found just below 3000 cm⁻¹. nii.ac.jpvscht.cz The presence of the thiophene ring is further supported by characteristic C-S stretching and ring deformation bands. primescholars.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3050 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Ester C=O Stretch | 1750 - 1735 | Strong |

| Ketone C=O Stretch | 1710 - 1680 | Strong |

| Thiophene Ring C=C Stretch | 1600 - 1400 | Medium-Strong |

| Ester C-O Stretch | 1300 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₁₀O₃S), the molecular weight is 198.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 198.

The fragmentation of the molecular ion is predictable based on the functional groups present. chemguide.co.uk Common fragmentation pathways for esters and ketones involve cleavage at the bonds adjacent to the carbonyl groups (alpha-cleavage). libretexts.org Key fragmentation events would include:

Loss of an ethoxy radical (•OCH₂CH₃): This results in the formation of the 5-methylthiophene-2-glyoxylyl cation at m/z 153.

Loss of an ethyl radical (•CH₂CH₃): This leads to a fragment at m/z 169.

Cleavage of the C-C bond between the two carbonyls: This can lead to the formation of the stable 5-methyl-2-thenoyl cation at m/z 125.

Loss of carbon monoxide (CO): Fragmentation of the m/z 153 or m/z 125 ions can lead to further loss of CO (28 Da).

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost |

| 198 | [C₉H₁₀O₃S]⁺ (Molecular Ion) | N/A |

| 169 | [M - CH₂CH₃]⁺ | Ethyl radical |

| 153 | [M - OCH₂CH₃]⁺ | Ethoxy radical |

| 125 | [C₆H₅OS]⁺ (5-methyl-2-thenoyl cation) | •COOC₂H₅ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not widely published, analysis of closely related thiophene derivatives allows for a well-founded prediction of its solid-state characteristics.

It is expected that the thiophene ring itself would be essentially planar. The glyoxylate side chain, however, offers conformational flexibility. The dihedral angle between the plane of the thiophene ring and the plane of the dicarbonyl unit would be a key structural parameter. This angle is influenced by a balance between conjugative effects, which favor planarity, and steric hindrance, which may cause a twisted conformation.

Molecular Conformation and Planarity Analysis

Specific experimental data, such as bond lengths, bond angles, and dihedral angles for this compound, are not available in published crystallographic studies. Therefore, a definitive analysis of its molecular conformation and the planarity of its thiophene ring and substituent groups cannot be provided at this time.

Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

Without crystallographic data, the specific intermolecular interactions that govern the solid-state structure of this compound cannot be detailed. While it is plausible that interactions such as hydrogen bonding and C-H···π interactions may be present, as they are in other thiophene derivatives, their existence and specific geometries within the crystal lattice of this particular compound have not been experimentally verified.

Computational and Theoretical Investigations of Ethyl 5 Methylthiophene 2 Glyoxylate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the study of molecular structures, properties, and dynamics. For derivatives of thiophene (B33073), these calculations are used to explore their electronic and structural characteristics. nih.gov Methods like Density Functional Theory (DFT) are frequently employed to provide a balance between computational cost and accuracy. nih.govresearchgate.net

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in predicting a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A small energy gap generally implies high chemical reactivity and lower kinetic stability. mdpi.com For various thiophene derivatives, DFT calculations are used to determine the energies of these frontier orbitals and the corresponding energy gap. tandfonline.comnih.gov The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. In many thiophene-based systems, the HOMO and LUMO are primarily delocalized over the thiophene ring, forming an extended π-system. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.1141 |

| ELUMO | -1.9050 |

| Energy Gap (ΔE) | 4.2091 |

Note: The values presented are representative for a substituted heterocyclic system and illustrate typical outputs from DFT calculations. nih.gov Specific values for Ethyl 5-methylthiophene-2-glyoxylate would require dedicated computational analysis.

Reaction Mechanism Studies

Theoretical studies are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, the glyoxylate (B1226380) functional group serves as a primary hub of reactivity, particularly as a site for nucleophilic attack. Computational modeling can map out the entire course of a reaction, providing a level of detail that is often inaccessible through experimental means alone.

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Characterizing the geometry and energy of a transition state is fundamental to understanding a reaction's kinetics and mechanism. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product. DFT calculations are a standard method for locating and optimizing the geometry of transition states involved in the transformations of organic molecules.

Elucidating a reaction pathway involves identifying the sequence of elementary steps that connect reactants to products, including any intermediates and transition states. Computational chemistry allows for the mapping of the potential energy surface, which governs the molecule's transformations. By calculating the energies of reactants, products, intermediates, and transition states, chemists can trace the most favorable reaction pathway. This process, often referred to as reaction coordinate mapping, provides a detailed, step-by-step description of bond-breaking and bond-forming events. For a molecule like this compound, this could involve modeling nucleophilic addition to the carbonyl group of the glyoxylate moiety.

An energetic profile, or reaction coordinate diagram, is a graphical representation of the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate. These diagrams visually summarize the findings from reaction pathway studies. The profile shows the relative energies of the reactants, intermediates, transition states, and products. The height of the energy barrier from the reactant to the highest-energy transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. By constructing such profiles, researchers can predict the feasibility of a proposed reaction mechanism and understand the thermodynamic and kinetic factors that control the chemical transformation.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and the relative stability of its different spatial arrangements, known as conformers. These studies are typically initiated by exploring the potential energy surface of the molecule, with a particular focus on the torsional angles between the thiophene ring, the glyoxylate group, and the ethyl ester.

The rotation around the C2-C(glyoxylate) bond and the C(glyoxylate)-O(ethyl) bond gives rise to various conformers. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the geometries and relative energies of these conformers. The results of such analyses often reveal a small number of low-energy conformers that are predominantly populated at room temperature. The stability of these conformers is influenced by a delicate balance of steric hindrance and electronic effects, such as conjugation between the thiophene ring and the glyoxylate moiety.

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of this compound. By simulating the motion of atoms over time, MD can reveal the conformational transitions and flexibility of the molecule in various environments, such as in a vacuum or in the presence of a solvent. These simulations can elucidate the accessible conformational space and the timescales of conformational changes.

Table 1: Calculated Relative Energies of Predominant Conformers of this compound

| Conformer | Dihedral Angle (C5-C2-C=O) | Relative Energy (kcal/mol) |

| 1 | 0° | 1.5 |

| 2 | 180° | 0.0 |

Note: Data are hypothetical and for illustrative purposes.

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a valuable tool for the structural elucidation and characterization of the compound.

The prediction of NMR chemical shifts (¹H and ¹³C) is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy, aiding in the assignment of experimental spectra.

Similarly, theoretical IR spectra can be calculated by determining the vibrational frequencies and their corresponding intensities. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The predicted vibrational modes can be correlated with specific functional groups within the molecule, such as the C=O stretching of the glyoxylate and ester groups, and the characteristic vibrations of the thiophene ring.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 145.2 | - | - |

| C3 | 134.8 | H3 | 7.25 |

| C4 | 128.1 | H4 | 6.90 |

| C5 | 140.5 | - | - |

| C=O (glyoxylate) | 182.3 | - | - |

| C=O (ester) | 162.1 | - | - |

| O-CH₂ | 62.5 | H (ethyl) | 4.30 (q) |

| CH₃ (ethyl) | 14.3 | H (ethyl) | 1.35 (t) |

| CH₃ (thiophene) | 15.8 | H (methyl) | 2.50 (s) |

Note: Data are hypothetical and for illustrative purposes. Coupling patterns are indicated in parentheses (s=singlet, t=triplet, q=quartet).

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Glyoxylate | 1735 |

| C=O Stretch | Ester | 1720 |

| C-H Stretch | Thiophene Ring | 3100-3150 |

| C-S Stretch | Thiophene Ring | 800-850 |

| C-H Bending | Methyl Group | 1375, 1450 |

Note: Data are hypothetical and for illustrative purposes.

Synthetic and Materials Science Applications of Thienyl Glyoxylates

Role as Synthons for Complex Organic Structures

The electrophilic nature of the carbonyl groups in thienyl glyoxylates, such as ethyl 5-methylthiophene-2-glyoxylate, renders them highly reactive towards a variety of nucleophiles. This reactivity is the basis for their utility as synthons in the construction of complex organic frameworks.

Thienyl glyoxylates are valuable precursors for the synthesis of polyheterocyclic systems, which are molecular structures containing multiple heterocyclic rings. These complex molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The reactivity of the glyoxylate (B1226380) functional group allows for its incorporation into various ring systems through condensation and cyclization reactions.

One notable example of the application of a related compound, ethyl thiophene-2-glyoxylate, is in the preparation of quinazolines. cymitquimica.com Quinolines and their derivatives are an important class of nitrogen-containing heterocyclic compounds with a broad range of applications. The synthesis of these polyheterocyclic systems often involves the reaction of the thienyl glyoxylate with an appropriate amino-substituted precursor, leading to the formation of the fused ring system. The general reactivity of hetaryl glyoxylates in heterocyclization reactions provides a pathway to a wide array of compounds containing two or more heterocyclic fragments. chim.it

Table 1: Examples of Polyheterocyclic Systems Derived from Thienyl Glyoxylates

| Starting Thienyl Glyoxylate | Reagent(s) | Resulting Polyheterocyclic System | Reference |

| Ethyl thiophene-2-glyoxylate | Amino-substituted precursors | Quinolines | cymitquimica.com |

| General Hetaryl Glyoxylates | Various binucleophiles | Diverse polyheterocyclic systems | chim.it |

Thienyl glyoxylates serve as versatile starting materials for the synthesis of a wide range of substituted and fused thiophenes. The thiophene (B33073) ring itself is a key structural motif in many pharmaceuticals and organic electronic materials. rroij.comnih.gov The glyoxylate group in this compound provides a handle for further functionalization of the thiophene ring.

The synthesis of fused thiophene ring systems is a significant area of research, as these structures often exhibit enhanced electronic properties suitable for applications in organic electronics. google.com Methods for the synthesis of fused thiophenes can involve the cyclization of appropriately substituted thiophene precursors. While direct examples involving this compound are not extensively documented, the general strategies for the synthesis of fused thiophenes can be adapted to utilize this compound. For instance, the α-ketoester functionality can be transformed into a group that can participate in an intramolecular cyclization reaction with a substituent on the thiophene ring, leading to the formation of a new fused ring.

The traditional methods for thiophene synthesis, such as the Paal-Knorr synthesis, involve the reaction of 1,4-dicarbonyl compounds with a sulfur source. rroij.com Thienyl glyoxylates can be used to introduce the thiophene moiety into a larger molecule, which can then be further modified to create more complex thiophene derivatives.

Cascade reactions and multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from multiple starting materials. beilstein-journals.orgresearchgate.netrsc.org These reactions are highly efficient and atom-economical, making them attractive for the synthesis of libraries of compounds for drug discovery and materials science.

The bifunctional nature of thienyl glyoxylates, with two reactive carbonyl groups, makes them ideal candidates for participation in cascade and multicomponent reactions. While specific examples detailing the use of this compound in such reactions are not prevalent in the literature, the general principles of MCRs suggest its potential as a valuable building block. For instance, in a multicomponent reaction, the thienyl glyoxylate could react with an amine and a carbon nucleophile to generate a highly functionalized and complex molecule in a single operation. The sequencing of multicomponent reactions with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov

The Petasis reaction, a multicomponent reaction involving an amine, a boronic acid, and an aldehyde or ketone, has been used with ethyl glyoxylate to synthesize α-(N-substituted indole)carboxylic acids. acs.org This suggests the potential for this compound to participate in similar transformations, leading to the synthesis of novel thiophene-containing amino acid derivatives.

Applications in Organic Electronics and Functional Materials

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and environmental stability. nih.govresearchgate.netresearchgate.net The π-conjugated system of the thiophene ring facilitates the delocalization of electrons, which is essential for applications in organic semiconductors and light-emitting diodes.

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). nih.gov Thiophene-containing polymers and small molecules are among the most widely studied classes of organic semiconductors. nih.govresearchgate.netresearchgate.net

While this compound itself is not a semiconductor, it can serve as a precursor for the synthesis of larger, more complex molecules with semiconducting properties. The glyoxylate group can be used to introduce the 5-methylthiophene-2-yl moiety into a larger conjugated system. The design of high-performance organic semiconducting materials requires a deep understanding of the relationship between molecular structure, solid-state packing, and charge carrier transport. nih.gov The ability to synthesize a variety of thiophene derivatives from precursors like this compound is crucial for tuning the electronic properties of the final material. Fused thiophene systems, in particular, have shown promise as high-performance organic semiconductors. mdpi.com

Table 2: Properties of Thiophene-Based Organic Semiconductors

| Thiophene Derivative Class | Key Properties | Potential Applications |

| Fused Thiophenes | Enhanced π-π stacking, high charge carrier mobility | Organic Field-Effect Transistors (OFETs) |

| Thiophene-based Polymers | Solution processability, tunable electronic properties | Organic Photovoltaics (OPVs), Flexible Electronics |

| Small Molecule Thiophenes | Well-defined structure, high purity | High-performance OFETs, Organic Light-Emitting Diodes (OLEDs) |

Organic light-emitting diodes (OLEDs) are a rapidly developing technology for displays and solid-state lighting. researchgate.net The performance of an OLED is highly dependent on the properties of the organic materials used in its construction, particularly the emissive layer. Thiophene-based materials are frequently used in OLEDs as components of the emissive layer or the charge-transporting layers. nih.govresearchgate.net

The incorporation of thiophene units into organic molecules can influence their photophysical properties, such as their fluorescence and phosphorescence characteristics. By modifying the structure of the thiophene-containing molecule, it is possible to tune the color of the emitted light. While there is no direct evidence of this compound being used in OLEDs, its role as a synthon allows for the creation of novel thiophene-containing materials that could be investigated for their electroluminescent properties. The synthesis of new aryl-thienyl-thiophenes, for example, is driven by the search for materials with interesting physical behaviors for applications in electro-optic devices. sciforum.net

Role in Corrosion Inhibition Formulations

While direct research on this compound as a corrosion inhibitor is not extensively documented in publicly available literature, the broader class of thiophene derivatives has demonstrated significant potential in this area. Organic compounds containing heteroatoms like sulfur, nitrogen, and oxygen are known to be effective corrosion inhibitors for various metals and alloys in acidic media. The sulfur atom in the thiophene ring, along with the oxygen atoms in the glyoxylate moiety of this compound, are considered key functional groups for inhibiting corrosion.

The mechanism of corrosion inhibition by thiophene derivatives generally involves the adsorption of the molecule onto the metal surface. This forms a protective film that isolates the metal from the corrosive environment. The adsorption process can be influenced by several factors, including the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium. The presence of the electron-rich thiophene ring and the polar glyoxylate group in this compound suggests a strong potential for adsorption on metal surfaces.

Research on various thiophene derivatives has shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The efficiency of inhibition typically increases with the concentration of the inhibitor.

To illustrate the potential effectiveness of thienyl glyoxylates, the following table summarizes research findings on related thiophene derivatives as corrosion inhibitors for mild steel in acidic environments. It is important to note that this data is for analogous compounds and serves to highlight the potential of this class of molecules.

Table 1: Corrosion Inhibition Efficiency of Various Thiophene Derivatives for Mild Steel in 1 M HCl Note: This table presents data for compounds structurally related to this compound to illustrate the potential of the thiophene scaffold in corrosion inhibition, due to the absence of specific published data for this compound.

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm |

| 2,5-bis(2-thienyl)-1,3,4-oxadiazole | 5 x 10⁻³ | 98 | Langmuir |

| 2-ethylamine thiophene | 5 x 10⁻³ | 98 | Langmuir |

| 6-methylquinoxalin-2(1H)-one | 1 x 10⁻³ | 97 | Langmuir |

The data in Table 1, sourced from studies on related heterocyclic compounds, suggests that the thiophene moiety is a highly effective anchor for corrosion inhibitors. researchgate.net The high inhibition efficiencies observed for these compounds can be attributed to the strong interaction between the sulfur and other heteroatoms with the metal surface.

Catalysis and Ligand Design Incorporating Thienyl Glyoxylate Scaffolds

The structural features of thienyl glyoxylates, such as this compound, make them attractive candidates for applications in catalysis and ligand design. The thiophene ring can be readily functionalized, allowing for the tuning of steric and electronic properties of potential ligands. The glyoxylate group provides a coordination site for metal ions, which is a crucial feature for the development of catalysts and functional materials.

Thiophene-based ligands have been successfully employed in the development of catalysts for a variety of organic transformations. The sulfur atom in the thiophene ring can coordinate to transition metals, influencing the reactivity and selectivity of the catalytic center. For instance, thiophene-derived ligands have been used in palladium-catalyzed cross-coupling reactions, which are fundamental processes in modern organic synthesis.

Furthermore, the field of materials science has seen the application of thiophene derivatives in the synthesis of novel materials with interesting optical and electronic properties. Thiophene-based ligands have been utilized to prepare highly luminescent and stable nanocrystals. frontiersin.org In this context, the thiophene moiety acts as a surface passivating agent, reducing defects and enhancing the material's optical properties. frontiersin.org The ability of the sulfur atom to bind to metal ions is key to this application. frontiersin.org

While specific catalytic applications of this compound are not widely reported, its structure suggests potential as a precursor for more complex ligands. The glyoxylate functionality can be chemically modified, for example, through condensation reactions, to introduce additional donor atoms and create multidentate ligands. These ligands could then be used to synthesize metal complexes with tailored catalytic activities.

The general synthetic utility of thienyl glyoxylates is highlighted by their use as intermediates in the preparation of various heterocyclic compounds. researchgate.net This versatility underscores their potential as building blocks in the design of new ligands and catalysts. The combination of a stable aromatic ring and a reactive side chain in this compound provides a platform for the development of sophisticated molecular architectures for catalysis.

Emerging Research Frontiers and Methodological Advancements in Thienyl Glyoxylate Chemistry

Development of Novel Catalytic Systems for Thienyl Glyoxylate (B1226380) Transformations

The transformation of thienyl glyoxylates, including Ethyl 5-methylthiophene-2-glyoxylate, is greatly influenced by the development of novel catalytic systems. These catalysts are designed to enhance reaction efficiency, selectivity, and scope, opening up new avenues for the synthesis of complex molecules.

Key Research Findings:

Lewis Acid Catalysis: Chiral Lewis acid catalysts have been instrumental in the enantioselective addition of nucleophiles to glyoxylates. For instance, a chiral Lewis acid-catalyzed enantioselective addition of thiols to silyl (B83357) glyoxylates has been developed, affording tertiary chiral α-silyl-α-sulfydryl alcohols with high yields (up to 99%) and excellent enantioselectivities (up to 98% ee). nih.govsemanticscholar.org While this was demonstrated on silyl glyoxylates, the principle is applicable to thienyl glyoxylates for the creation of multi-hetero-atom substituted carbon stereocenters.

Titanium Complexes in Asymmetric Catalysis: Binaphthol-derived titanium complexes have proven effective in catalyzing asymmetric glyoxylate-ene reactions with vinylic sulfides and selenides. rsc.org This methodology provides enantiomerically pure β-alkyl-α-hydroxy esters, showcasing the potential for stereoselective C-C bond formation at the glyoxylate carbonyl group of compounds like this compound. rsc.org

Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful tool for radical carbonylation reactions to synthesize various heterocycles. This approach could be adapted for novel transformations of thienyl glyoxylates, potentially enabling new reaction pathways that are not accessible through traditional thermal methods.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. In the context of thiophene (B33073) derivatives, palladium-catalyzed polyheteroarylation via C-H bond functionalization has been investigated. researchgate.net Such strategies could be employed to further functionalize the thiophene ring of this compound.

| Catalytic System | Transformation Type | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Chiral Lewis Acids | Enantioselective Nucleophilic Addition | Synthesis of chiral tertiary alcohols | High enantioselectivity and yield |

| Chiral Titanium Complexes | Asymmetric Ene Reaction | Stereoselective C-C bond formation | Access to enantiomerically pure compounds |

| Photoredox Catalysts | Radical Carbonylation / Functionalization | Novel heterocycle synthesis | Mild reaction conditions, unique reactivity |

| Palladium Catalysts | C-H Bond Functionalization / Cross-Coupling | Functionalization of the thiophene ring | High efficiency and broad substrate scope |

Green Chemistry Approaches in Thienyl Glyoxylate Synthesis and Reactions

The principles of green chemistry are increasingly being integrated into the synthesis and transformation of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Key Research Findings:

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique for accelerating organic reactions, often leading to higher yields and shorter reaction times. nih.govchemijournal.com This method can be applied to various steps in the synthesis of thienyl glyoxylates and their derivatives, reducing energy consumption compared to conventional heating.

Solvent-Free Reactions: Performing reactions in the absence of solvents, or "neat," is a cornerstone of green chemistry. Grinding techniques, where reactants are mixed in a mortar and pestle, can facilitate solvent-free reactions for the synthesis of heterocyclic compounds. nih.govchemijournal.com

Use of Greener Solvents: When solvents are necessary, the focus is shifting towards environmentally benign options like water or bio-derived solvents. bepls.com For instance, catalyst-free reactions in water have been reported for the synthesis of certain thiazole derivatives, highlighting the potential for similar approaches in thienyl glyoxylate chemistry. bepls.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. nih.govsemanticscholar.org Engineered enzymes, such as transaminases, have been successfully used in the large-scale synthesis of chiral amines from ketones, a transformation relevant to the glyoxylate moiety. nih.govsemanticscholar.org This approach presents a highly sustainable alternative to traditional metal catalysts. nih.gov

| Green Chemistry Approach | Description | Relevance to this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions, often leading to faster rates and higher yields. | Can be applied to the synthesis of the thienyl glyoxylate core and its subsequent derivatization. |

| Solvent-Free Conditions | Reactions are carried out without a solvent, often using grinding or milling techniques. | Reduces waste and avoids the use of hazardous organic solvents. |

| Use of Green Solvents | Employing environmentally friendly solvents such as water or bio-based solvents. | Minimizes the environmental impact of the synthetic process. |

| Biocatalysis | Utilization of enzymes to catalyze reactions with high specificity and under mild conditions. | Enables the stereoselective synthesis of chiral derivatives in an environmentally benign manner. |

Advancements in Stereoselective Synthesis of Chiral Thienyl Glyoxylate Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Significant progress has been made in the stereoselective synthesis of derivatives from glyoxylates, which can be applied to this compound.

Key Research Findings:

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. While not a catalytic approach, it remains a reliable method for inducing stereoselectivity.

Catalytic Asymmetric Addition: As mentioned previously, chiral Lewis acid-catalyzed asymmetric addition of thiols to silyl glyoxylates is a highly effective method for creating chiral centers. nih.govsemanticscholar.org This reaction produces tertiary α-silyl-α-sulfydryl alcohols with excellent enantioselectivity. nih.govsemanticscholar.org

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful platform for stereoselective synthesis. nih.govsemanticscholar.org The development of engineered enzymes through directed evolution allows for the synthesis of highly specific chiral amines from prochiral ketones, a transformation directly applicable to the carbonyl group of thienyl glyoxylates. nih.gov

Exploration of New Reactivity Modes for the Thiophene-Glyoxylate System

Researchers are continuously exploring novel ways to harness the reactivity of the thiophene-glyoxylate scaffold. The electrophilic nature of the glyoxylate moiety, combined with the nucleophilic character of the thiophene ring, provides a rich platform for discovering new chemical transformations.

Key Research Findings:

Cycloaddition Reactions: The dicarbonyl unit of the glyoxylate can participate in various cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions, leading to the formation of complex heterocyclic systems. chim.it

Multicomponent Reactions: Thienyl glyoxylates can serve as key components in multicomponent reactions (MCRs), allowing for the rapid construction of molecular complexity in a single step. For example, a three-component condensation of tetramethylthiourea, bromopyruvate, and acetylene mono- and dicarboxylates has been reported. chim.it

C-H Bond Activation: Direct C-H bond activation of the thiophene ring offers an atom-economical way to introduce new functional groups. researchgate.net Palladium-catalyzed C-H functionalization can be directed to specific positions on the thiophene ring, enabling the synthesis of diverse derivatives of this compound. researchgate.net

Integration of Computational Methods for Rational Design in Thienyl Glyoxylate Research

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the rational design of experiments and providing deep insights into reaction mechanisms.

Key Research Findings:

Density Functional Theory (DFT) Calculations: DFT calculations are widely used to study the electronic properties, molecular structures, and reactivity of organic molecules. nih.govnih.gov Such studies can predict the most likely sites for nucleophilic or electrophilic attack on the thiophene-glyoxylate system, guiding the development of new reactions. nih.govnih.gov

Molecular Docking Simulations: In the context of medicinal chemistry, molecular docking simulations can predict the binding modes of thienyl glyoxylate derivatives with biological targets. nih.govnih.gov This information is crucial for the rational design of new therapeutic agents. nih.govnih.gov

Mechanism Elucidation: Computational studies can help elucidate complex reaction mechanisms. By modeling transition states and reaction intermediates, researchers can gain a better understanding of how catalysts operate and how to optimize reaction conditions for improved selectivity and yield.

The integration of these computational methods with experimental work accelerates the discovery and development of new synthetic methodologies and functional molecules based on the thienyl glyoxylate scaffold. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 5-methylthiophene-2-glyoxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions involving thiophene derivatives. Key steps include refluxing under inert atmospheres (e.g., nitrogen) to prevent oxidation, using catalysts like Lewis acids (e.g., AlCl₃), and optimizing molar ratios of reactants. Yield is highly dependent on temperature control (e.g., 60–80°C) and purification via column chromatography or recrystallization. Reaction progress should be monitored using thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- Mass Spectrometry (MS) : Look for the molecular ion peak [M⁺] at m/z 475.0936 to confirm molecular weight .

- ¹H/¹³C NMR : Prioritize signals for the thiophene ring (δ 6.8–7.2 ppm for ¹H) and the glyoxylate ester group (δ 4.3 ppm for CH₂ and δ 170–175 ppm for carbonyl in ¹³C).

- Elemental Analysis : Compare experimental values (e.g., C: 73.34%, H: 3.80%) with calculated results to verify purity .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term experimental use?

- Methodological Answer : The compound is sensitive to moisture and light. Store in amber vials under inert gas (argon) at –20°C. Conduct stability tests by periodically analyzing purity via HPLC or NMR over 6–12 months. Degradation products (e.g., hydrolysis of the ester group) can be identified using LC-MS .

Advanced Research Questions

Q. What strategies can researchers employ to resolve contradictions in spectral data when characterizing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., IR for functional groups, X-ray crystallography for structural confirmation).

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous NMR signals.

- Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve structural ambiguities .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular Dynamics Simulations : Model reaction pathways (e.g., electrophilic substitution on the thiophene ring) using software like Gaussian or ORCA.

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by analyzing binding affinities and steric effects.

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants) to refine models .

Q. What statistical approaches are recommended for analyzing discrepancies in reaction yields across multiple synthesis batches?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading).

- ANOVA : Apply analysis of variance to determine if yield differences are statistically significant (p < 0.05).

- Multivariate Regression : Identify correlations between reaction parameters and yield outcomes, adjusting for confounding factors like impurities .

Data Presentation and Critical Analysis Guidelines

- Tables/Graphs : Include processed data tables with standard deviations for replicates (e.g., yield ± 2%) and use scatter plots to visualize trends in reactivity vs. temperature.

- Limitations : Address instrumental error margins (e.g., ±0.1% in elemental analysis) and batch-to-batch variability in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.